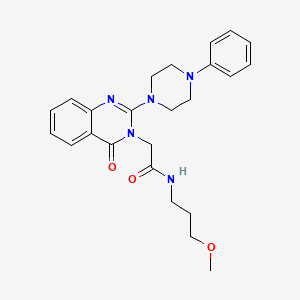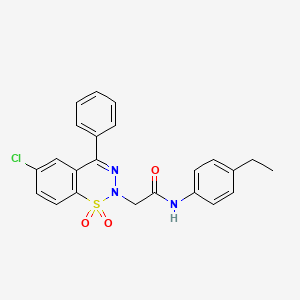![molecular formula C18H15FN2O3S B2806429 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 325977-12-6](/img/structure/B2806429.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, also known as FUB-144, is a synthetic cannabinoid that has gained attention in recent years due to its potent psychoactive properties. It belongs to the class of indazole-based synthetic cannabinoids and is structurally similar to other compounds such as JWH-018 and AM-2201. FUB-144 has been identified as a designer drug and is not approved for human consumption.
Wissenschaftliche Forschungsanwendungen
Photo-degradation Analysis
Research has shown interest in the photo-degradation behavior of thiazole-containing compounds, including detailed structural analysis of degradation products through methods like LC-MS/MS and NMR. These studies offer insights into the stability and degradation pathways of these compounds, which is crucial for developing stable pharmaceuticals (Wu, Hong, & Vogt, 2007).
Anti-inflammatory and Antimicrobial Activities
Several studies focus on synthesizing derivatives of thiazole-containing compounds for biological activities. For instance, derivatives have shown significant anti-inflammatory and antimicrobial activities, suggesting their potential as therapeutic agents for treating inflammation and infections (Sunder & Maleraju, 2013).
Novel Crystalline Forms
The discovery of novel crystalline forms of thiazole-containing compounds, with applications claimed in treating a range of disorders such as asthma, gastrointestinal diseases, and depression, highlights their versatility in drug development (Norman, 2008).
Compulsive Food Consumption
Research into the role of orexin-1 receptor mechanisms on compulsive food consumption presents a novel application of thiazole derivatives in addressing binge eating and potentially other eating disorders (Piccoli et al., 2012).
Antioxidant Activity
The synthesis and evaluation of thiazolidin-4-one derivatives incorporating the thiazole ring have shown promising antioxidant activities, suggesting their potential in combating oxidative stress-related conditions (El Nezhawy et al., 2009).
Structural Characterization and Synthesis
Studies on the synthesis and structural characterization of thiazole derivatives, including detailed analysis through techniques such as single-crystal diffraction, contribute to the understanding of their chemical properties and potential applications in material science and drug design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Wirkmechanismus
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Thiazole derivatives are known to interact with their targets and cause changes that lead to various biological activities . The presence of the fluorophenyl group could potentially enhance the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The downstream effects of these activities could potentially be influenced by this compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities , which suggests that this compound could potentially have a wide range of effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-23-14-7-12(8-15(9-14)24-2)17(22)21-18-20-16(10-25-18)11-3-5-13(19)6-4-11/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBYXTZKMABLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2806348.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/no-structure.png)
![(4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2806351.png)
![Tert-Butyl rac-(1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2806353.png)
![6-Phenyl-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2806356.png)

![3-(4-ethylbenzyl)-2-((4-fluorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2806359.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2806361.png)

![N-(3,4-dichlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2806365.png)
